

# Addressing off-target effects of SHP099 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP099    |           |
| Cat. No.:            | B15612028 | Get Quote |

#### **Technical Support Center: SHP099**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of **SHP099** in their experiments.

#### Frequently Asked Questions (FAQs)

Q1: What is SHP099 and how does it work?

A1: **SHP099** is a highly potent and selective, orally bioavailable small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It functions as an allosteric inhibitor, meaning it does not bind to the active site of the enzyme.[1][3] Instead, **SHP099** stabilizes SHP2 in its inactive, auto-inhibited conformation by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2][4] This prevents SHP2 from being recruited to signaling complexes and activated, thereby inhibiting downstream signaling pathways, most notably the RAS-ERK (MAPK) pathway.[5][6][7]

Q2: How specific is SHP099 for SHP2?

A2: **SHP099** is known for its excellent selectivity for SHP2.[8][9] Unlike many active-site targeting SHP2 inhibitors that have shown off-target effects on other protein tyrosine kinases like PDGFRβ and SRC, the allosteric inhibitor **SHP099** does not exhibit these liabilities.[10][11]



However, like any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, especially at high concentrations.

Q3: A recent study has identified a specific off-target effect of **SHP099**. What is it?

A3: A 2024 study revealed that **SHP099** and a similar allosteric inhibitor, IACS-13909, can inhibit autophagy in an SHP2-independent manner.[12] This was observed as an increase in the LC3-II/I ratio and cytoplasmic vacuolization in cells treated with these compounds, even in SHP2-knockout cells.[12] This off-target effect was not observed with other allosteric SHP2 inhibitors like TNO155 and RMC-4550.[12]

Q4: My cells are showing a phenotype that doesn't seem to be related to RAS-ERK signaling inhibition. Could this be an off-target effect?

A4: It is possible. While the primary on-target effect of **SHP099** is the inhibition of the RAS-ERK pathway, the recently discovered off-target effect on autophagy could lead to other cellular phenotypes.[12] It is crucial to perform control experiments to distinguish between on-target and off-target effects.

## Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect that the observed effects of **SHP099** in your experiments are not solely due to SHP2 inhibition, follow this troubleshooting guide.

# Problem 1: Observed phenotype is inconsistent with SHP2 inhibition.

Possible Cause: The phenotype might be a result of the known off-target effect on autophagy or another, yet unidentified, off-target effect.

Suggested Solutions & Experimental Protocols:

- Validate SHP2 Inhibition: First, confirm that SHP099 is inhibiting its intended target in your experimental system.
  - Method: Western Blot for phospho-ERK (p-ERK).



- Rationale: SHP2 is a key upstream activator of the RAS-ERK pathway.[6][7] Inhibition of SHP2 by SHP099 should lead to a decrease in the levels of phosphorylated ERK.
- Protocol: See Detailed Experimental Protocols, Section 1.
- Test for Autophagy Inhibition: Investigate whether the observed phenotype is linked to the known off-target effect on autophagy.
  - Method: Western Blot for LC3-II/I ratio.
  - Rationale: An increase in the LC3-II to LC3-I ratio is a hallmark of autophagy inhibition.[12]
  - Protocol: See Detailed Experimental Protocols, Section 2.
- Use a Structurally and Mechanistically Different SHP2 Inhibitor: Compare the effects of SHP099 with another allosteric SHP2 inhibitor that has not been shown to have the same off-target effect on autophagy, such as TNO155 or RMC-4550.[12]
  - Method: Treat your cells with TNO155 or RMC-4550 and assess if the phenotype observed with SHP099 is replicated.
  - Rationale: If the phenotype is specific to SHP099, it is more likely to be an off-target effect.
- Genetic Knockdown/Knockout of SHP2: The gold-standard method to confirm an off-target effect is to use a genetic approach.
  - Method: Use siRNA, shRNA, or CRISPR/Cas9 to deplete SHP2 in your cells. Then, treat the SHP2-depleted cells with SHP099.
  - Rationale: If SHP099 still elicits the same phenotype in the absence of its primary target,
     the effect is definitively off-target.[12]

# Problem 2: Unexpected cellular toxicity at high concentrations of SHP099.

Possible Cause: Off-target effects are more likely to occur at higher concentrations of any inhibitor. The observed toxicity could be due to the inhibition of autophagy or other off-target interactions.



#### Suggested Solutions:

- Perform a Dose-Response Curve: Determine the minimal concentration of SHP099 required to inhibit p-ERK without causing significant toxicity.
- Compare with Other SHP2 Inhibitors: As mentioned above, test other allosteric SHP2 inhibitors (TNO155, RMC-4550) to see if they exhibit similar toxicity profiles.

#### **Quantitative Data Summary**

The following table summarizes key quantitative data for **SHP099** and other relevant SHP2 inhibitors.



| Compound                            | Target                                       | IC50 / EC50         | Assay Type           | Cell Line(s) | Reference |
|-------------------------------------|----------------------------------------------|---------------------|----------------------|--------------|-----------|
| SHP099                              | SHP2                                         | 70 nM               | Biochemical<br>Assay | -            | [5]       |
| SHP2 (p-<br>ERK)                    | ~23 µM<br>(EC50 for<br>growth<br>inhibition) | MTT Assay           | SHP2-KO<br>HEK293    | [12]         |           |
| Autophagy<br>(growth<br>inhibition) | ~4 μM<br>(EC50)                              | MTT Assay           | SHP2-KO<br>HEK293    | [12]         |           |
| RMC-4550                            | SHP2                                         | 0.6 nM              | Biochemical<br>Assay | -            | [8]       |
| SHP2 (p-<br>ERK)                    | 49.2 nM                                      | p-ERK<br>Inhibition | HEK293               | [13]         |           |
| Autophagy<br>(growth<br>inhibition) | ~110 μM<br>(EC50)                            | MTT Assay           | SHP2-KO<br>HEK293    | [12]         | _         |
| TNO155                              | SHP2                                         | 11 nM               | Biochemical<br>Assay | -            | [1]       |
| Autophagy<br>(growth<br>inhibition) | ~160 μM<br>(EC50)                            | MTT Assay           | SHP2-KO<br>HEK293    | [12]         |           |
| IACS-13909                          | SHP2                                         | 15.7 nM             | Biochemical<br>Assay | -            | [1]       |
| Autophagy<br>(growth<br>inhibition) | ~4 μM<br>(EC50)                              | MTT Assay           | SHP2-KO<br>HEK293    | [12]         |           |

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: SHP2 signaling pathway and points of inhibition by SHP099.



### **Experimental Workflow**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 2. ovid.com [ovid.com]
- 3. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 10. Off-target inhibition by active site-targeting SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Addressing off-target effects of SHP099 in experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612028#addressing-off-target-effects-of-shp099-in-experiments]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com